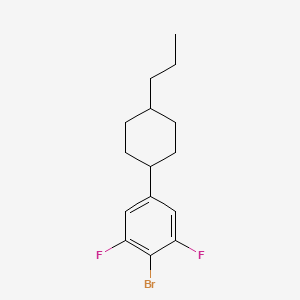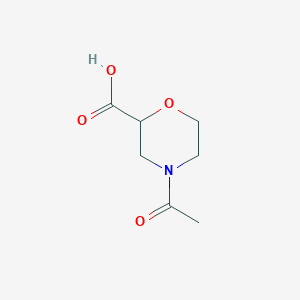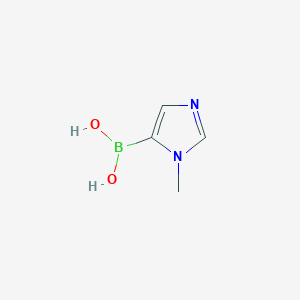![molecular formula C5H3BrN2S B3194475 5-bromo-1H-thieno[3,2-c]pyrazole CAS No. 848357-83-5](/img/structure/B3194475.png)
5-bromo-1H-thieno[3,2-c]pyrazole
概述
描述
5-bromo-1H-thieno[3,2-c]pyrazole is a heteroaromatic compound that belongs to the class of thienopyrazoles. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrazole ring, with a bromine atom attached to the thiophene ring.
作用机制
Target of Action
Related compounds have been shown to exhibit antiproliferative activities against certain cell lines .
Mode of Action
A derivative of thieno[3,2-c]pyrazol-3-amine has been reported to inhibit glycogen synthase kinase 3β (gsk-3β), an enzyme that catalyses the hyperphosphorylation of tau protein in alzheimer’s disease (ad) pathology . This suggests that 5-bromo-1H-thieno[3,2-c]pyrazole may have similar interactions with its targets.
Biochemical Pathways
The inhibition of gsk-3β by related compounds suggests that it may affect pathways related to tau protein phosphorylation and alzheimer’s disease .
Result of Action
Related compounds have been shown to exhibit antiproliferative activities against certain cell lines , suggesting that this compound may have similar effects.
生化分析
Cellular Effects
The cellular effects of 5-Bromo-1H-thieno[3,2-c]pyrazole are not well-documented. Related compounds have been shown to inhibit Glycogen synthase kinase 3β (GSK-3β), an enzyme that catalyzes the hyperphosphorylation of tau protein in Alzheimer’s disease pathology .
Molecular Mechanism
The exact molecular mechanism of this compound is not known. Related compounds have been shown to inhibit GSK-3β, suggesting that this compound may have similar inhibitory effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been shown to have stable effects over time .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Related compounds have been shown to have dose-dependent effects .
Metabolic Pathways
The metabolic pathways of this compound are not well-documented. Related compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Related compounds have been shown to localize to specific compartments or organelles .
准备方法
The synthesis of 5-bromo-1H-thieno[3,2-c]pyrazole typically involves the formation of the thienopyrazole core followed by bromination. One common method involves the reaction of a thiophene derivative with hydrazine to form the pyrazole ring. The resulting thienopyrazole is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
5-bromo-1H-thieno[3,2-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or thioethers.
Cyclization Reactions: The thienopyrazole core can participate in cyclization reactions to form more complex fused ring systems.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-thienopyrazole derivative .
科学研究应用
5-bromo-1H-thieno[3,2-c]pyrazole has a wide range of scientific research applications, including:
相似化合物的比较
5-bromo-1H-thieno[3,2-c]pyrazole can be compared with other thienopyrazole derivatives, such as:
5-chloro-1H-thieno[3,2-c]pyrazole: Similar in structure but with a chlorine atom instead of bromine.
5-methyl-1H-thieno[3,2-c]pyrazole: Contains a methyl group instead of a halogen.
Thieno[3,2-c]pyrazol-3-amine derivatives: These compounds have an amino group at the 3-position of the pyrazole ring and are studied for their potential as kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
属性
IUPAC Name |
5-bromo-1H-thieno[3,2-c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-5-1-3-4(9-5)2-7-8-3/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUXNAQNSVZRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302379 | |
| Record name | 5-Bromo-1H-thieno[3,2-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848357-83-5 | |
| Record name | 5-Bromo-1H-thieno[3,2-c]pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848357-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-thieno[3,2-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane](/img/structure/B3194395.png)








![8-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B3194468.png)




